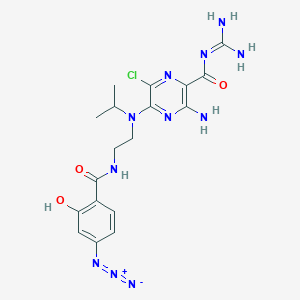
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of amiloride, a drug commonly used to treat hypertension and heart failure. However, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves the inhibition of Na+/H+ exchangers. This inhibition leads to the accumulation of intracellular H+, which in turn activates various signaling pathways and cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride are diverse. This compound has been shown to affect various cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, which are critical for the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is its specificity for Na+/H+ exchangers. This specificity allows for the selective inhibition of these transporters, which is critical for studying their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride. One potential direction is the development of more specific inhibitors of Na+/H+ exchangers, which could allow for more precise manipulation of these transporters. Another potential direction is the study of the role of Na+/H+ exchangers in various disease processes, such as cancer and cardiovascular disease. Finally, the development of new methods for the synthesis of this compound could facilitate its use in a wider range of experiments.
Méthodes De Synthèse
The synthesis of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves several steps. The first step is the synthesis of 4''-azidosalicylamide, which is then reacted with N-(3-chloropropyl)-N-isopropylamine to form N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropylamine. This intermediate is then reacted with amiloride to form the final product, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride.
Applications De Recherche Scientifique
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has been used in various scientific research applications. One of the most common uses of this compound is in the study of ion channels, which are critical for the regulation of various physiological processes. This compound has also been used to study the role of Na+/H+ exchangers in various cellular processes.
Propriétés
Numéro CAS |
144176-47-6 |
|---|---|
Nom du produit |
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride |
Formule moléculaire |
C18H22ClN11O3 |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
3-amino-5-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl-propan-2-ylamino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-8(2)30(15-13(19)25-12(14(20)26-15)17(33)27-18(21)22)6-5-24-16(32)10-4-3-9(28-29-23)7-11(10)31/h3-4,7-8,31H,5-6H2,1-2H3,(H2,20,26)(H,24,32)(H4,21,22,27,33) |
Clé InChI |
VCPUVJLZTHDWOC-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
SMILES canonique |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Autres numéros CAS |
144176-47-6 |
Synonymes |
5-(N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropyl)amiloride ASA-EIA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




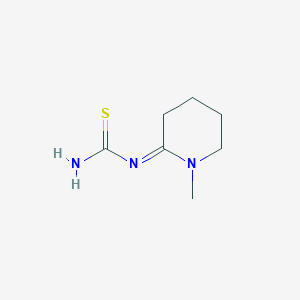

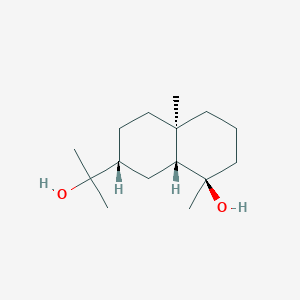
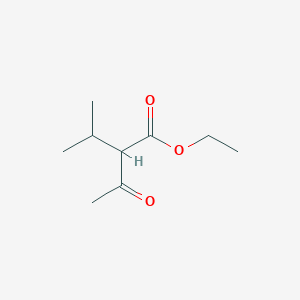
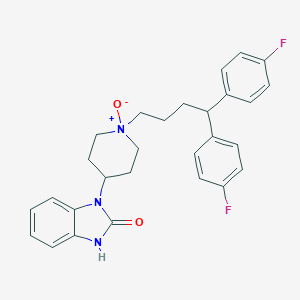
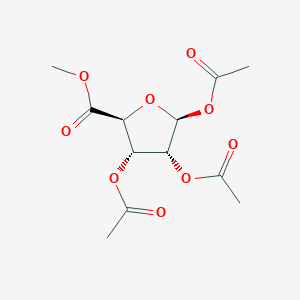
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
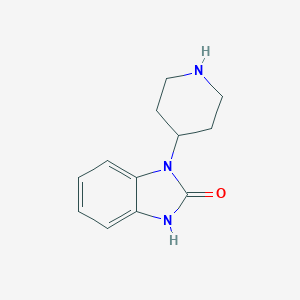
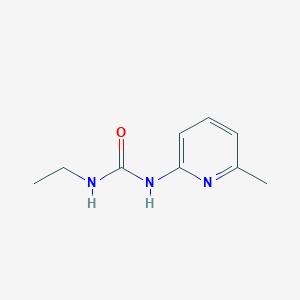
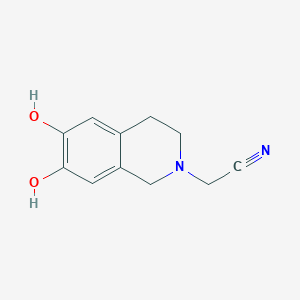
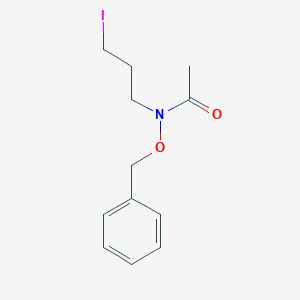
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)